molecular formula C7H7N3O B11767982 4-Amino-6-methoxynicotinonitrile

4-Amino-6-methoxynicotinonitrile

Cat. No.: B11767982
M. Wt: 149.15 g/mol
InChI Key: MHADNBHPAYWOFP-UHFFFAOYSA-N
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Description

4-Amino-6-methoxynicotinonitrile is a chemical compound with the molecular formula C7H7N3O It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxynicotinonitrile typically involves multiple steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-6-methoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

4-Amino-6-methoxynicotinonitrile can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other nicotinonitrile derivatives.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-amino-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H7N3O/c1-11-7-2-6(9)5(3-8)4-10-7/h2,4H,1H3,(H2,9,10)

InChI Key

MHADNBHPAYWOFP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)N)C#N

Origin of Product

United States

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